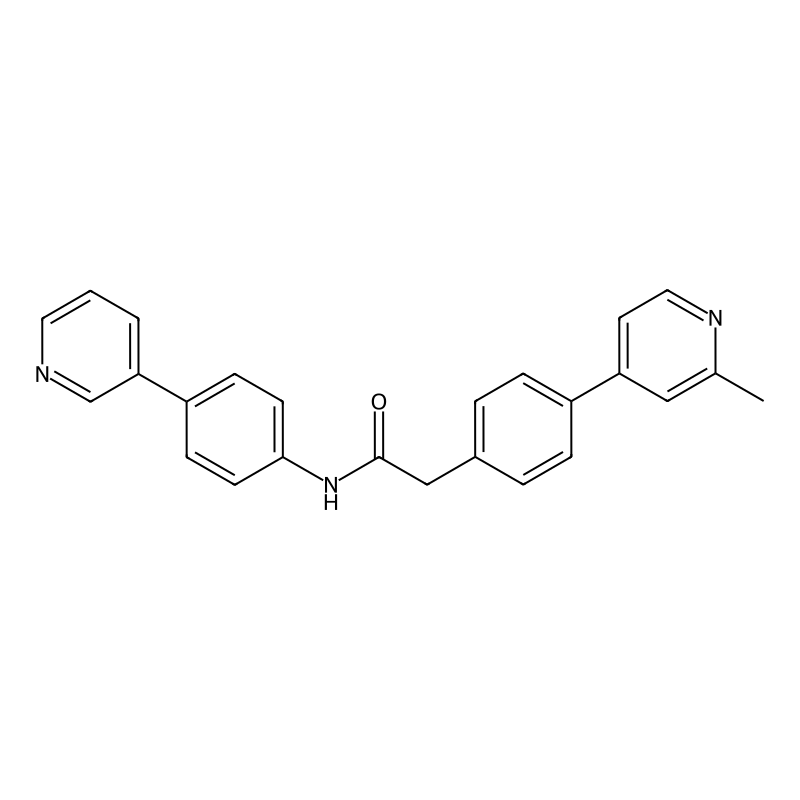

Wnt-C59

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Wnt-C59 is a picomolar-potency, orally bioavailable small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands [1]. By preventing the processing of both canonical and non-canonical Wnt subtypes, Wnt-C59 effectively silences downstream Wnt/β-catenin signaling. In procurement and assay design, it is prioritized over older generations for its 74 pM IC50 and its validated in vivo pharmacokinetic profile, making it a critical reagent for stem cell differentiation protocols and preclinical oncology models targeting Wnt-driven malignancies .

Substituting Wnt-C59 with older-generation PORCN inhibitors, such as IWP-2, introduces significant risks to both assay specificity and in vivo translation [1]. First-generation IWP compounds exhibit nanomolar potency but carry documented off-target effects, notably acting as ATP-competitive inhibitors of Casein Kinase 1 delta (CK1δ) [2]. Furthermore, earlier inhibitors lack the aqueous solubility and metabolic stability required for systemic dosing in murine models. Utilizing Wnt-C59 avoids these limitations by providing picomolar target engagement without CK1δ cross-reactivity, alongside a pharmacokinetic profile that supports once-daily oral dosing without relying on highly toxic formulation vehicles [1].

References

- [1] Proffitt KD, et al. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7.

- [2] García-Reyes B, et al. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε. J Med Chem. 2018 May 10;61(9):4087-4102.

Primary Target Potency: Wnt-C59 vs. IWP-2

When comparing PORCN inhibitors in cell-based reporter assays, Wnt-C59 demonstrates substantially greater potency compared to the widely used baseline compound, IWP-2. Wnt-C59 inhibits PORCN-mediated Wnt palmitoylation with an IC50 of ~74 pM, whereas IWP-2 achieves an IC50 of ~27 nM [1]. This ~365-fold increase in potency allows researchers to use drastically lower working concentrations.

| Evidence Dimension | PORCN Inhibition (IC50) |

| Target Compound Data | Wnt-C59: ~74 pM |

| Comparator Or Baseline | IWP-2: ~27 nM |

| Quantified Difference | Wnt-C59 is approximately 365-fold more potent at inhibiting PORCN. |

| Conditions | STF reporter assays using Wnt3a-transfected HEK293 cells. |

Enables the use of significantly lower compound concentrations in cell culture, minimizing solvent (DMSO) toxicity and off-target baseline shifts.

Off-Target Kinase Avoidance: CK1δ Selectivity

While older-generation Wnt inhibitors like IWP-2 are frequently procured for pathway suppression, they exhibit significant off-target kinase activity. IWP-2 acts as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) with an IC50 of ~317 nM [1]. In contrast, Wnt-C59 is highly selective for PORCN and lacks this confounding CK1δ cross-reactivity, ensuring cleaner phenotypic readouts in downstream assays.

| Evidence Dimension | CK1δ Kinase Inhibition (IC50) |

| Target Compound Data | Wnt-C59: No significant CK1δ inhibition at working concentrations. |

| Comparator Or Baseline | IWP-2: IC50 of ~317 nM for wild-type CK1δ. |

| Quantified Difference | IWP-2 exhibits dual PORCN/CK1δ inhibition, whereas Wnt-C59 maintains strict PORCN selectivity. |

| Conditions | Cell-free ATP-competitive kinase assays. |

Ensures that observed phenotypic changes in stem cell or cancer models are strictly driven by PORCN inhibition rather than artifactual kinase suppression.

In Vivo Bioavailability and Formulation Compatibility

For in vivo procurement, formulation compatibility and systemic exposure are critical selection criteria. First-generation IWP compounds possess poor pharmacokinetic profiles, restricting them primarily to in vitro use. Wnt-C59 overcomes this limitation, demonstrating quantifiable oral bioavailability. When formulated in 0.5% methylcellulose and 0.1% Tween-80, once-daily oral dosing (10 mg/kg) maintains blood concentrations well above the IC50 without apparent systemic toxicity [1].

| Evidence Dimension | Systemic exposure and in vivo dosing viability |

| Target Compound Data | Wnt-C59: Maintains therapeutic blood concentrations via oral dosing. |

| Comparator Or Baseline | Legacy IWP compounds: Poor in vivo exposure, restricted to in vitro use. |

| Quantified Difference | Wnt-C59 enables robust in vivo efficacy and oral administration, overcoming the pharmacokinetic barriers of earlier inhibitors. |

| Conditions | Murine models (e.g., MMTV-WNT1 transgenic mice). |

Dictates procurement for in vivo preclinical studies where sustained target coverage and oral dosing are mandatory.

Directed Differentiation of iPSCs to Cardiomyocytes

Wnt-C59 is routinely procured for precise temporal modulation of Wnt signaling in stem cell workflows. When used in sequence with GSK-3 inhibitors like CHIR99021, its picomolar potency ensures complete suppression of endogenous Wnt secretion, driving consistent cardiomyocyte differentiation from human induced pluripotent stem cells (iPSCs) .

Preclinical Oncology Efficacy Models

Due to its oral bioavailability and formulation compatibility (e.g., 0.5% methylcellulose/0.1% Tween-80), Wnt-C59 is a highly utilized PORCN inhibitor for in vivo studies targeting Wnt-driven malignancies. It effectively blocks the progression of MMTV-WNT1 mammary tumors and depletes cancer stem cell populations in nasopharyngeal carcinoma models without inducing systemic toxicity [1].

3D Organoid Culture and Stemness Assays

In complex 3D organoid systems where solvent toxicity must be minimized, the high potency of Wnt-C59 allows for effective Wnt pathway silencing at sub-nanomolar concentrations. This makes it a highly suitable tool compound for studying crypt dynamics, intestinal stem cell maintenance, and the targeted eradication of cancer stem cells [2].

References

- [2] Proffitt KD, et al. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7.

- [3] Cheng Y, et al. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment. Oncotarget. 2015 Jun 10;6(16):14428-39.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Bengoa-Vergniory N, Gorroño-Etxebarria I, González-Salazar I, Kypta RM. A switch from canonical to noncanonical wnt signaling mediates early differentiation of human neural stem cells. Stem Cells. 2014 Dec;32(12):3196-208. doi: 10.1002/stem.1807. PubMed PMID: 25100239.

3: Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, Hannoush RN, Virshup DM. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7. doi: 10.1158/0008-5472.CAN-12-2258. Epub 2012 Nov 27. PubMed PMID: 23188502.